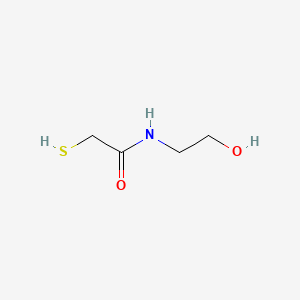
N-(2-Hydroxyethyl)-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-2-mercaptoacetamide is an organic compound characterized by the presence of both a hydroxyethyl group and a mercaptoacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-2-mercaptoacetamide typically involves the reaction of 2-mercaptoacetic acid with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
HSCH2COOH+HOCH2CH2NH2→HSCH2CONHCH2CH2OH
The reaction is usually conducted in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the amide bond. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N-(2-Hydroxyethyl)-2-mercaptoacetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, ensuring a steady production rate.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxyethyl)-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted amides or ethers.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-2-mercaptoacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymes.
Industry: It is used in the production of polymers and as a stabilizer for certain industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-2-mercaptoacetamide involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The hydroxyethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- N-(2-Hydroxyethyl)ethylenediamine
- 2-Hydroxyethyl methacrylate
- N-(2-Hydroxyethyl)-ethylenediamine
Comparison: N-(2-Hydroxyethyl)-2-mercaptoacetamide is unique due to the presence of both a thiol and a hydroxyethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. Additionally, the presence of the amide bond provides stability and specificity in its interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51621-19-3 |
|---|---|
Formule moléculaire |
C4H9NO2S |
Poids moléculaire |
135.19 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H9NO2S/c6-2-1-5-4(7)3-8/h6,8H,1-3H2,(H,5,7) |
Clé InChI |
KTAWKMGFQHAPTN-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


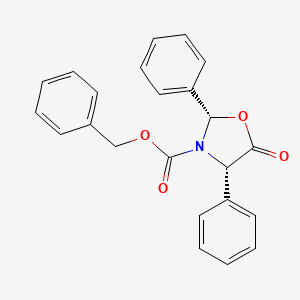
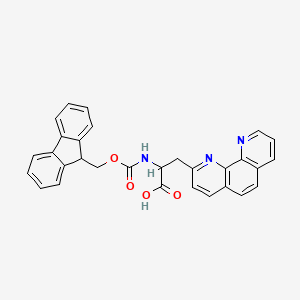

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(5-fluoropyrimidin-4-yl)acetamide](/img/structure/B12939696.png)

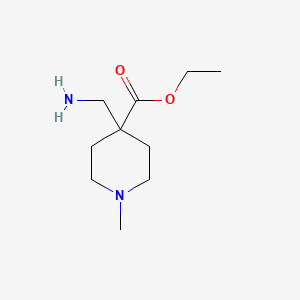
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12939716.png)
![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)
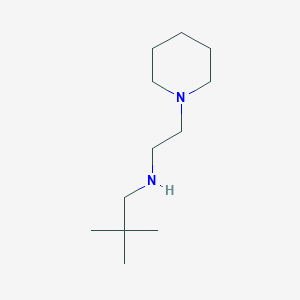



![6,8-Dibromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12939755.png)
![(S)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12939760.png)
